molecular formula C8H11ClN2O B13562917 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol

Cat. No.: B13562917
M. Wt: 186.64 g/mol
InChI Key: HWBYSVZJYQAZCK-UHFFFAOYSA-N
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Description

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a three-carbon chain, which is further connected to a chloropyridine ring

Preparation Methods

The synthesis of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the amino and hydroxyl groups at the desired positions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-3-(3-chloropyridin-4-yl)propan-2-ol can be compared with similar compounds such as:

    3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol: Similar structure but with different positioning of the amino and hydroxyl groups.

    2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol: Another isomer with a different arrangement of functional groups.

    2-(6-chloropyridin-3-yl)propan-2-ol: A related compound with variations in the carbon chain and functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-amino-3-(3-chloropyridin-4-yl)propan-2-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-5-11-2-1-6(8)3-7(12)4-10/h1-2,5,7,12H,3-4,10H2

InChI Key

HWBYSVZJYQAZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(CN)O)Cl

Origin of Product

United States

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